

Application Notes and Protocols for In Vitro GPR6 Inverse Agonist Activity Assays

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Compound of Interest

Compound Name: Cvn-424

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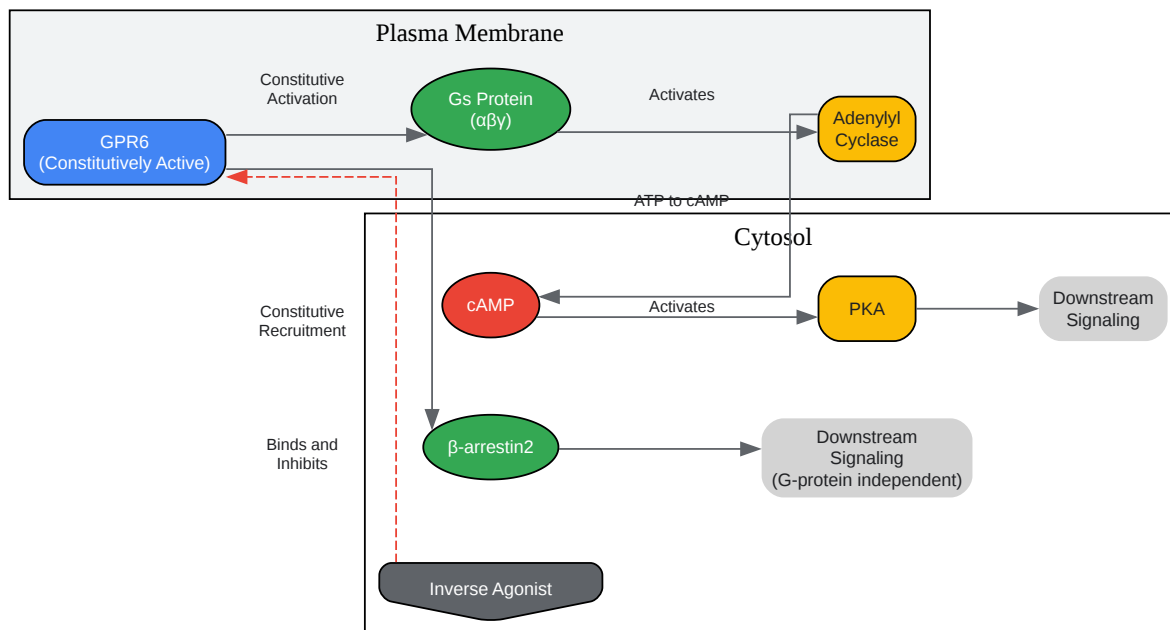
For Researchers, Scientists, and Drug Development Professionals

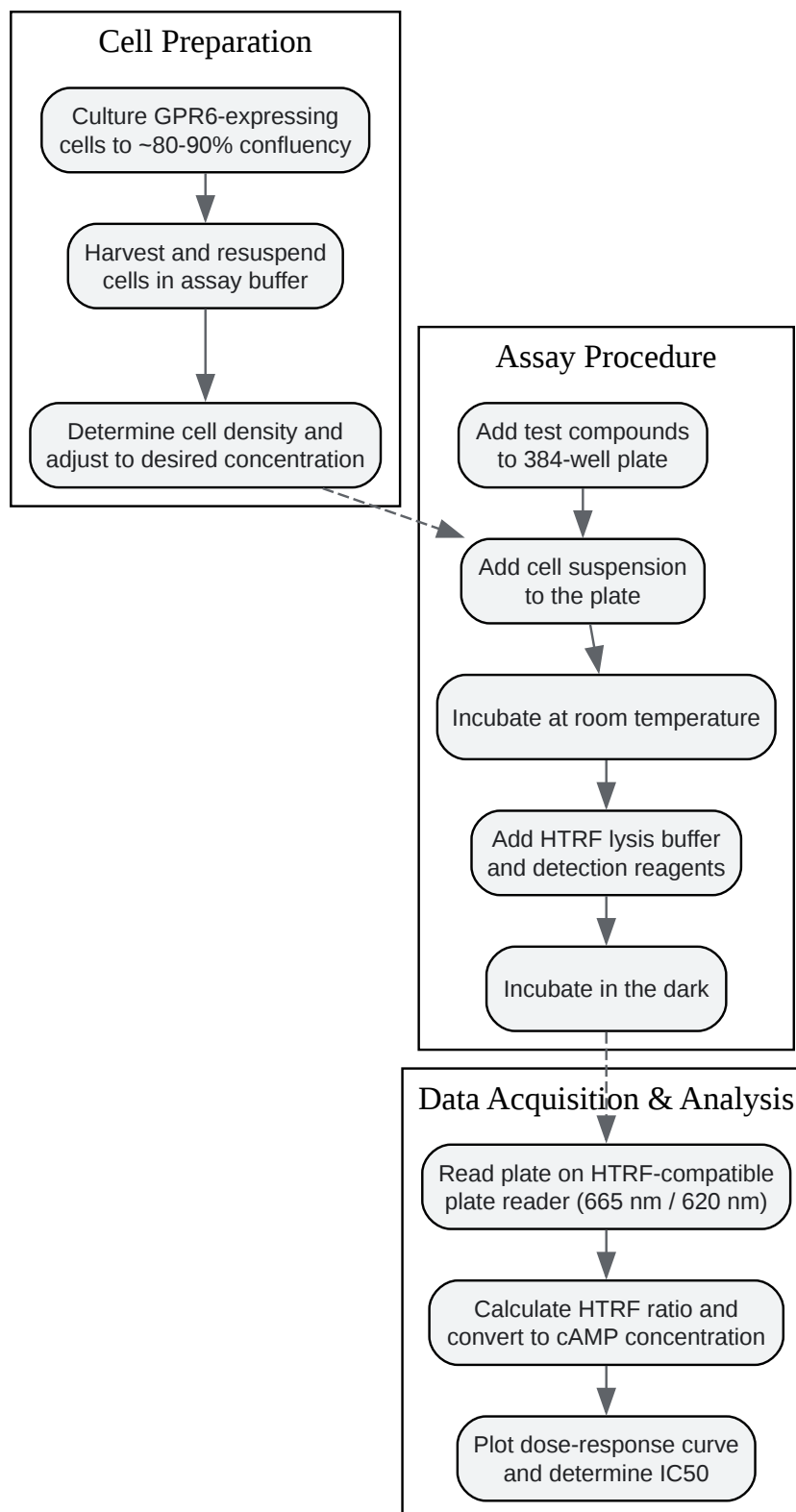
These application notes provide detailed protocols for key in vitro assays to identify and characterize inverse agonists of the G protein-coupled receptor 6 (GPR6). GPR6 is an orphan receptor with high constitutive activity, primarily coupling to the Gs protein to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.^{[1][2][3]} This inherent activity makes it an attractive target for inverse agonists, which can reduce its basal signaling and have potential therapeutic applications in neurological disorders like Parkinson's disease.^{[3][4][5]}

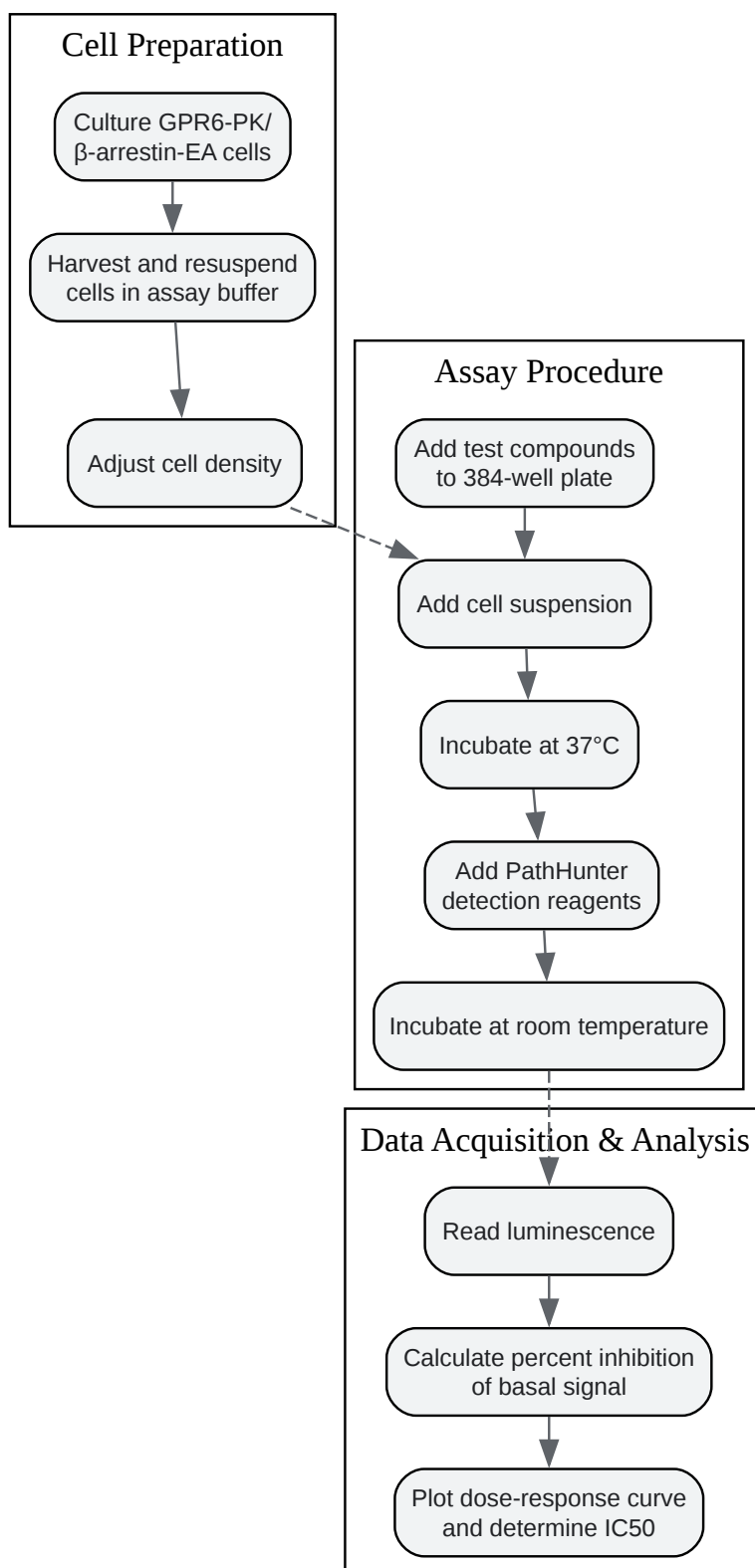
The following sections detail the principles and step-by-step protocols for the most common assays used to assess GPR6 inverse agonist activity: cAMP accumulation assays, β -arrestin recruitment assays, and GTPyS binding assays.

GPR6 Signaling Pathway

GPR6 is a constitutively active receptor that signals through both G protein-dependent and independent pathways. The primary pathway involves coupling to the Gs alpha subunit of the heterotrimeric G protein, which activates adenylyl cyclase to produce cAMP.^{[1][6]} Additionally, GPR6 can constitutively recruit β -arrestin2, initiating a G protein-independent signaling cascade.^{[1][6][7]} Inverse agonists for GPR6 function by stabilizing an inactive conformation of the receptor, thereby reducing the basal level of signaling through one or both of these pathways.







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References

- 1. researchgate.net [researchgate.net]
- 2. Methods to detect cell surface expression and constitutive activity of GPR6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR3, GPR6, and GPR12 as novel molecular targets: their biological functions and interaction with cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GPR6 modulators and how do they work? [synapse.patsnap.com]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. GPR6 Structural Insights: Homology Model Construction and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
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